2-Amino-4-methyl-5-acetylthiazole
Overview
Description
2-Amino-4-methyl-5-acetylthiazole: is a heterocyclic compound that contains both sulfur and nitrogen atoms in its structure. This compound is part of the thiazole family, which is known for its aromatic properties and significant reactivity due to the presence of the thiazole ring. The molecular formula of this compound is C6H8N2OS, and it has a molecular weight of 156.21 g/mol .
Scientific Research Applications
2-Amino-4-methyl-5-acetylthiazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents with potential therapeutic effects.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals .
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been classified for acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs affected are the respiratory system .
Future Directions
While specific future directions for “2-Amino-4-methyl-5-acetylthiazole” were not found, it’s worth noting that 2-aminothiazole scaffold has emerged as a promising scaffold in medicinal chemistry and drug discovery research . This nucleus is a fundamental part of some clinically applied anticancer drugs such as dasatinib and alpelisib .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4-methyl-5-acetylthiazole typically involves the reaction of 3-chloro-2,4-pentanedione with thiourea in the presence of a base such as pyridine. The reaction is carried out in methanol, and the product is obtained after purification .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial-grade equipment to ensure efficiency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-Amino-4-methyl-5-acetylthiazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into thiazolidines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the amino and acetyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides, acyl chlorides, and amines are employed under various conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidines.
Substitution: Various substituted thiazoles depending on the reagents used.
Mechanism of Action
The mechanism of action of 2-Amino-4-methyl-5-acetylthiazole involves its interaction with various molecular targets and pathways:
Molecular Targets: It can bind to enzymes and receptors, altering their activity.
Pathways Involved: The compound can modulate biochemical pathways, leading to changes in cellular processes such as metabolism and signal transduction
Comparison with Similar Compounds
- 2-Amino-5-nitrothiazole
- 2-Amino-6-nitrobenzothiazole
- 2-Amino-1,3,4-thiadiazole
Comparison: 2-Amino-4-methyl-5-acetylthiazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-(2-amino-4-methyl-1,3-thiazol-5-yl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2OS/c1-3-5(4(2)9)10-6(7)8-3/h1-2H3,(H2,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKUKCASRNJIQNU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N)C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30352180 | |
Record name | 2-Amino-4-methyl-5-acetylthiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30352180 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
30748-47-1 | |
Record name | 2-Amino-4-methyl-5-acetylthiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30352180 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Acetyl-2-amino-4-methylthiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 2-Amino-4-methyl-5-acetylthiazole a promising starting point for developing new antimalarial drugs?
A1: this compound possesses a structure that can be easily modified to create diverse derivatives, including thiazolyl hydrazonothiazolamines and 1,3,4-thiadiazinyl hydrazonothiazolamines. These derivatives have shown promising in vitro antimalarial activity, particularly against Plasmodium falciparum. []
Q2: How do these this compound derivatives affect the malaria parasite, Plasmodium falciparum?
A2: Research indicates that at least one derivative, compound 4l, specifically targets the ring stage of the P. falciparum life cycle. [] While the exact mechanism of action remains to be fully elucidated, the compound's selective action against the ring stage suggests it may interfere with critical metabolic pathways or processes specific to this developmental stage. Further research is needed to confirm the precise targets and downstream effects.
Q3: What is the significance of compound 4l's activity against the ring stage of P. falciparum?
A3: Targeting the ring stage of P. falciparum is particularly important for antimalarial drug development because it is during this stage that the parasite differentiates into merozoites, the forms responsible for invading red blood cells and causing the clinical symptoms of malaria. Inhibiting ring stage development could potentially break the parasite's life cycle and prevent disease progression. []
Q4: Besides its potential for antimalarial drug development, are there other applications of this compound?
A4: Yes, this compound serves as a versatile building block for various heterocyclic compounds with potential biological activities. For example, it has been used to synthesize 1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenones, which have shown anticancer and antimicrobial properties. []
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